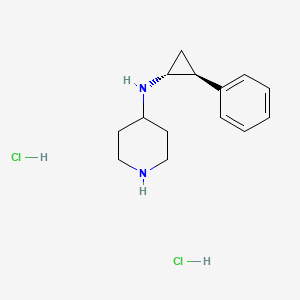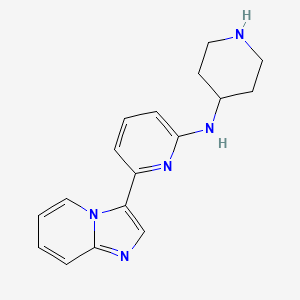
ITE-ATRA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ITE-ATRA is a novel degrader of CRABP proteins.
Scientific Research Applications
Protein Complex and Profiling Studies
iTRAQ reagents, including ITE-ATRA, are extensively used in proteomic research, particularly for characterizing protein mixtures and understanding complex biological systems. These reagents allow for the identification and quantitation of multiple samples simultaneously, offering crucial insights into protein-protein interactions and their functions in various biological systems (Zieske, 2006).
Comparative Proteomics Methods
A study comparing various proteomic quantitative methods, including DIGE, cICAT, and iTRAQ (related to this compound), showed that these techniques yield accurate quantitative results. They are particularly effective for complex sample analysis, demonstrating the effectiveness of this compound in proteomic research (Wu, Wang, Baek, & Shen, 2006).
Immunomodulatory Therapy in Chronic Diseases
All-trans retinoid acid (ATRA), a component related to this compound, has shown efficacy as an immunomodulatory therapy in chronic immune thrombocytopenia (ITP) patients. This suggests a potential application of this compound in treating chronic diseases (Dai et al., 2016).
Tissue Engineering Applications
ITE, or Interface Tissue Engineering, involves the use of specialized biomaterials for repairing or regenerating diseased or damaged interface tissues. This compound could play a role in developing gradient biomaterials for soft-to-hard interface tissue engineering, an area of significant interest in regenerative medicine (Seidi et al., 2011).
Herbicidal Mechanism Analysis
iTRAQ, a technique related to this compound, has been used for analyzing the herbicidal mechanism of certain compounds in plants. This application underscores the potential of this compound in agricultural research and plant biology (Zhang et al., 2017).
Development of Regulatory T Cells
ATRA, linked to this compound, promotes the development of TGF-β-induced CD4+Foxp3+ regulatory T cells, important for preventing autoimmune responses. This suggests this compound's potential application in immunology and autoimmune disease research (Lu et al., 2011).
Statistical Inference in Proteomics
iTRAQ, a methodology associated with this compound, has been instrumental in protein identification and quantification, offering new insights into statistical inference in proteomics. This highlights this compound's role in advancing proteomic data analysis (Herbrich et al., 2013).
Treatment of Immune Thrombocytopenia
Studies indicate that a combination of ATRA and other treatments can be effective in treating immune thrombocytopenia, pointing towards the therapeutic applications of this compound in hematological disorders (Huang et al., 2019).
Linking Teaching and Research
The ITE framework, which might be influenced by this compound applications, has been discussed in the context of linking teaching and research, especially in initial teacher education. This suggests this compound's relevance in educational research and methodology (Flores, 2018).
properties
Molecular Formula |
C41H49N5O8S |
|---|---|
Molecular Weight |
771.93 |
IUPAC Name |
(2E,4E,6E,8E)-9-((E)-3-(((1-(2-(1H-Indole-3-carbonyl)thiazol-4-yl)-1,12-dioxo-5,8-dioxa-2,11-diazatridecan-13-yl)oxy)imino)-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C41H49N5O8S/c1-27(9-8-10-28(2)23-37(48)49)13-14-32-29(3)33(15-16-41(32,4)5)46-54-25-36(47)42-17-19-52-21-22-53-20-18-43-39(51)35-26-55-40(45-35)38(50)31-24-44-34-12-7-6-11-30(31)34/h6-14,23-24,26,44H,15-22,25H2,1-5H3,(H,42,47)(H,43,51)(H,48,49)/b10-8+,14-13+,27-9+,28-23+,46-33+ |
InChI Key |
KIPFIDAQXCYKQL-WZYLGJEPSA-N |
SMILES |
O=C(O)/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)/C(CCC1(C)C)=N/OCC(NCCOCCOCCNC(C2=CSC(C(C3=CNC4=C3C=CC=C4)=O)=N2)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ITE-ATRA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





